Bienvenue dans la boutique en ligne BenchChem!

N-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

metabolic stability regioisomerism cytochrome P450

N-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (CAS 1798672-33-9, C20H27NO4S, MW 377.5) is a secondary benzenesulfonamide featuring a characteristic 2-methoxy-4,5-dimethyl aryl substitution pattern. This compound is structurally nested within a patent-disclosed series of hydroxylated sulfonamide derivatives claimed as inverse agonists of the retinoid-related orphan receptor gamma t (RORγt), a nuclear receptor master regulator of Th17 cell differentiation and interleukin-17 (IL-17) production.

Molecular Formula C20H27NO4S
Molecular Weight 377.5
CAS No. 1798672-33-9
Cat. No. B2947542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
CAS1798672-33-9
Molecular FormulaC20H27NO4S
Molecular Weight377.5
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2)OC
InChIInChI=1S/C20H27NO4S/c1-15-13-19(25-3)20(14-16(15)2)26(23,24)21-11-9-18(10-12-22)17-7-5-4-6-8-17/h4-8,13-14,18,21-22H,9-12H2,1-3H3
InChIKeyUXVDXADUCAYJPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (CAS 1798672-33-9) for Targeted RORγt Research: Structural & Pharmacological Sourcing Profile


N-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (CAS 1798672-33-9, C20H27NO4S, MW 377.5) is a secondary benzenesulfonamide featuring a characteristic 2-methoxy-4,5-dimethyl aryl substitution pattern [1]. This compound is structurally nested within a patent-disclosed series of hydroxylated sulfonamide derivatives claimed as inverse agonists of the retinoid-related orphan receptor gamma t (RORγt), a nuclear receptor master regulator of Th17 cell differentiation and interleukin-17 (IL-17) production [2]. The pharmacophoric architecture—a lipophilic hydroxy-phenylpentyl tail coupled to a densely substituted aryl sulfonamide head—aligns with the structural requirements for RORγt inverse agonism, a mechanism with direct therapeutic relevance in autoimmune and inflammatory dermatological disorders including psoriasis, acne, and atopic dermatitis [2].

Why N-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide Cannot Be Interchanged with Close Analogs: Evidence-Based Procurement Rationale


Benzenesulfonamide analogs sharing the N-(5-hydroxy-3-phenylpentyl) tail cannot be generically substituted for N-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in RORγt-targeted investigations without risking divergent pharmacological outcomes. Published structure-activity relationship (SAR) data on related tertiary sulfonamide RORc inverse agonists establish that minor modifications to the aryl substitution pattern—including methoxy group position and overall lipophilicity—can produce >77-fold shifts in cellular potency and selectivity across nuclear receptor panels . The specific 2-methoxy-4,5-dimethyl arrangement provides a distinct steric and electronic signature relative to regioisomeric analogs (e.g., 2,4-dimethyl or 3-methoxy variants), which directly impacts complementarity with the hydrophobic sub-pocket of the RORγt ligand-binding domain. Furthermore, the secondary sulfonamide -NH- moiety present in this compound introduces a hydrogen-bond donor capacity that is structurally absent in tertiary sulfonamide chemotypes, a feature that can alter binding kinetics, residence time, and selectivity profiles [1]. Consequently, selection of a 2-methoxy-4,5-dimethyl-substituted derivative versus a 4-trifluoromethoxy, 2,4-dimethyl, or 3-methoxy analog is a deliberate structural decision that must be anchored to the specific pharmacophore requirements of the intended screening cascade.

Quantitative Differentiation Evidence for N-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide Relative to Closest Analogs


Regioisomeric Differentiation: 4,5-Dimethyl-2-methoxy Substitution Pattern vs. 2,4-Dimethyl Isomer for Predicted Metabolic Stability

The 4,5-dimethyl-2-methoxy substitution pattern in N-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is predicted to enhance metabolic stability relative to the 2,4-dimethyl isomer N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide. In the target compound, both the position para to the sulfonamide (position 4) and the adjacent position (position 5) are substituted with methyl groups, thereby blocking the primary oxidative metabolic soft spots that are characteristically targeted by cytochrome P450 isoforms in unsubstituted or para-exposed aryl sulfonamides. In contrast, the 2,4-dimethyl isomer retains a sterically accessible, unsubstituted para position (relative to the sulfonamide linkage), which represents a predicted metabolic liability [1]. This class-level inference derives from well-established medicinal chemistry principles demonstrating that para-substitution on aromatic sulfonamide rings reduces CYP-mediated hydroxylation rates.

metabolic stability regioisomerism cytochrome P450 para-blockade

Lipophilicity Modulation: 2-Methoxy-4,5-dimethyl vs. 4-Trifluoromethoxy Substitution Impact on Predicted LogD and Nuclear Receptor Selectivity

Cross-study extrapolation from the tertiary sulfonamide RORc inverse agonist series characterized by Fauber et al. (2014) demonstrates that reductions in logD7.4 were directly correlated with improved RORc cellular potency and >77-fold selectivity gains against a panel of nuclear receptors including RORα, LXRα, and FXR . The target compound N-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is predicted to possess a significantly lower logD7.4 relative to its 4-trifluoromethoxy analog N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethoxy)benzenesulfonamide, owing to replacement of the strongly electron-withdrawing, lipophilic -OCF3 group (Hansch π ≈ +1.04) with a methoxy group (Hansch π ≈ -0.02) plus two methyl substituents (Hansch π ≈ +0.56 each). Fragment-based additive calculations estimate a ΔlogD7.4 of approximately -1.0 to -1.5 units for the target compound relative to the trifluoromethoxy comparator .

lipophilicity LogD7.4 selectivity RORγt plasma protein binding

Hydrogen-Bond Donor Capability: Secondary Sulfonamide NH vs. Tertiary Sulfonamide in RORγt Ligand-Binding Domain Engagement

N-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide contains a secondary sulfonamide (-SO2-NH-) motif, endowing the compound with a hydrogen-bond donor (HBD) at the sulfonamide nitrogen. Quantitative enumeration reveals 2 total HBD moieties (sulfonamide NH + terminal alcohol OH), compared to 1 HBD (terminal OH only) in the extensively characterized tertiary sulfonamide RORc inverse agonist chemotype described by Fauber et al. . Co-crystal structures of related sulfonamide inverse agonists with RORγt ligand-binding domain have confirmed that the sulfonamide oxygen atoms serve as hydrogen-bond acceptors, while the nitrogen substituents dictate the conformational presentation of the tail group within the hydrophobic channel [1]; the presence of a secondary NH introduces the potential for an additional directed hydrogen-bond interaction with backbone carbonyl or side-chain residues (e.g., Gln392, His479) that is geometrically inaccessible to N,N-disubstituted tertiary sulfonamides.

hydrogen bonding secondary sulfonamide X-ray crystallography binding kinetics

Molecular Complexity and Physicochemical Differentiation from Naphthalene-1-sulfonamide Analog

N-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (MW 377.5) is structurally more compact than its naphthalene-1-sulfonamide analog N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide (MW 397.5), with a difference of 20 Da and, critically, one fewer fused aromatic ring. The replacement of a naphthalene core with a 2-methoxy-4,5-dimethylbenzene motif reduces the aromatic ring count from 3 planar rings (naphthalene + phenyl tail) to 2 (dimethyl-methoxy-benzene + phenyl tail), a modification that is associated with improved aqueous solubility and reduced aromatic π-stacking propensity and CYP inhibition risk [1]. Ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count) systematically favor the lower-molecular-weight, lower-aromatic-ring-count target compound over the naphthalene analog, provided the two compounds exhibit comparable target potency.

molecular weight aromatic ring count solubility ligand efficiency

Optimal Research and Procurement Scenarios for N-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide


RORγt Inverse Agonist Lead Optimization and Structure-Based Drug Design (SBDD)

This compound is optimally deployed as a chemical probe in RORγt inverse agonist lead optimization campaigns where the 2-methoxy-4,5-dimethyl substitution pattern represents a distinct vector for exploring the hydrophobic sub-pocket of the RORγt ligand-binding domain. The secondary sulfonamide NH present in this compound provides hydrogen-bond donor capacity absent in tertiary sulfonamide scaffolds, enabling X-ray co-crystallography studies aimed at resolving novel binding modes that are inaccessible to N,N-disubstituted chemotypes [1]. Its predicted lower logD relative to trifluoromethoxy analogs positions it as a more developable starting point for iterative structure-guided elaboration.

Dermatological Inflammation Phenotypic Screening (Acne, Psoriasis, Atopic Dermatitis Models)

Given the explicit patent landscaping by Galderma targeting RORγt for acne, psoriasis, and atopic dermatitis [1], this compound is suitable as a tool molecule for in vitro Th17 cell polarization assays (IL-17A/F ELISA or flow cytometry endpoints) and 3D reconstructed human epidermis (RHE) models of psoriatic inflammation. The compound can serve to establish RORγt-dependence of inflammatory cytokine signatures in primary human CD4+ T cells and keratinocyte co-culture systems, bridging target engagement to disease-relevant phenotypic readouts.

Comparative DMPK Profiling of Regioisomeric Sulfonamide Analogs

For drug metabolism and pharmacokinetics (DMPK) groups investigating structure-metabolism relationships in aryl sulfonamide chemotypes, this compound provides a test probe for the hypothesis that 4,5-dimethyl substitution blocks para-hydroxylation metabolic soft spots. Parallel incubation in human liver microsome (HLM) or cryopreserved hepatocyte stability assays—comparing this compound head-to-head with its 2,4-dimethyl regioisomer and 4-trifluoromethoxy analog—can generate quantitative intrinsic clearance (CLint) data that validates or refutes the predicted metabolic stability advantage [2]. Such comparative datasets directly inform procurement decisions for subsequent in vivo pharmacokinetic and efficacy studies.

Nuclear Receptor Selectivity Profiling and Off-Target Liability Assessment

The RORγt pharmacophore embodied by this compound is embedded within a nuclear receptor family (RORα, RORβ, LXR, FXR, PXR) with high structural homology. This compound can be systematically profiled in a nuclear receptor counter-screening panel (e.g., Invitrogen GeneBLAzer or Indigo Biosciences reporter assays) to quantify selectivity ratios relative to RORα, LXRα, and FXR, building on the precedent that lipophilicity reductions in this chemotype class yield >77-fold selectivity improvements . Procurement of the target compound for such panel screening generates the selectivity data necessary to validate its fit-for-purpose designation as an RORγt-selective chemical probe versus a pan-nuclear-receptor ligand.

Quote Request

Request a Quote for N-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.